Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring fused with a thieno[2,3-b]thiophene structure
Mechanism of Action
Target of Action
Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is a complex organic compound Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound.
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways, depending on their specific structure and the biological context .
Result of Action
As a thiophene derivative, it may exhibit a variety of effects depending on its specific interactions with cellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate typically involves the condensation of appropriate thiophene derivatives. One common method includes the reaction of 5-formylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the esterified product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and high-yield processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Methyl 5-carboxythieno[2,3-b]thiophene-2-carboxylate.
Reduction: Methyl 5-hydroxymethylthieno[2,3-b]thiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- Methyl thiophene-2-carboxylate
- 5-Methyl-2-thiophenecarboxaldehyde
- Thieno[2,3-b]thiophene derivatives
Comparison: Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the fused thiophene ring system. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
methyl 2-formylthieno[2,3-b]thiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S2/c1-12-8(11)7-3-5-2-6(4-10)13-9(5)14-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFQAJRTEAPXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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